Cas no 1341789-01-2 (1-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine)

1-{1-(Propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a pyrazole and triazole core, linked by a methylene bridge. Its structural design imparts notable stability and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the triazol-3-amine moiety enhances its potential as a building block for biologically active molecules, particularly in the development of antifungal and antimicrobial agents. The isopropyl substitution on the pyrazole ring contributes to improved lipophilicity, which may influence bioavailability. This compound is valued for its synthetic utility and potential applications in medicinal chemistry research.
1-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine structure
1341789-01-2 structure
Product Name:1-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine
CAS No:1341789-01-2
MF:C9H14N6
MW:206.247660160065
CID:5919911
PubChem ID:64772358
Update Time:2025-06-08

1-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazol-3-amine, 1-[[1-(1-methylethyl)-1H-pyrazol-3-yl]methyl]-
    • 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine
    • 1-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine
    • 1341789-01-2
    • AKOS014100711
    • EN300-1105581
    • 1-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}-1H-1,2,4-triazol-3-amine
    • CS-0284926
    • Inchi: 1S/C9H14N6/c1-7(2)15-4-3-8(12-15)5-14-6-11-9(10)13-14/h3-4,6-7H,5H2,1-2H3,(H2,10,13)
    • InChI Key: HELJUSZYXUBBFJ-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CN(C(C)C)N=2)C=NC(N)=N1

Computed Properties

  • Exact Mass: 206.12799447g/mol
  • Monoisotopic Mass: 206.12799447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 430.7±47.0 °C(Predicted)
  • pka: 3.86±0.12(Predicted)

1-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine Pricemore >>

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Additional information on 1-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine

Introduction to 1-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine (CAS No. 1341789-01-2)

The compound 1-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine, identified by its CAS number 1341789-01-2, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule combines the structural features of pyrazole and triazole rings, each contributing unique electronic and steric properties that make it a promising candidate for drug discovery and development. The presence of an isopropyl group at the 1-position of the pyrazole ring and a tertiary amine functionality at the 3-position of the triazole ring introduces a high degree of molecular complexity, which is often exploited to modulate bioactivity.

Recent studies have highlighted the potential of such trisubstituted pyrazol-triazole hybrids as scaffolds for developing novel therapeutic agents. The pyrazole moiety is well-documented for its role in various pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. In contrast, the triazole ring is known for its stability and ability to engage in hydrogen bonding interactions with biological targets. The combination of these two heterocycles in 1-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine creates a molecule with a balanced distribution of polar and nonpolar regions, enhancing its solubility and bioavailability.

One of the most intriguing aspects of this compound is its structural flexibility. The isopropyl substituent at the 1-position of the pyrazole ring not only influences the electronic properties of the molecule but also provides a conformational space that can be fine-tuned to interact with biological targets. This feature has been leveraged in recent computational studies to predict binding affinities and optimize lead structures for drug candidates. Furthermore, the tertiary amine at the 3-position of the triazole ring offers multiple sites for further derivatization, allowing chemists to explore a wide range of functional groups that could enhance pharmacological potency or selectivity.

In terms of biological activity, preliminary investigations have revealed that derivatives of this class exhibit promising results in vitro. For instance, certain analogs have shown inhibitory effects on enzymes involved in cancer cell proliferation and inflammation pathways. The propan-2-yl group, being relatively small and lipophilic, appears to contribute to membrane permeability while maintaining sufficient polar interactions for effective target engagement. This balance is critical for compounds intended to interact with intracellular receptors or enzymes.

The synthesis of 1-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include nucleophilic substitution reactions to form the triazole ring followed by condensation reactions to introduce the pyrazole moiety. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve regioselective functionalization, ensuring high yields and purity. These synthetic strategies are essential for producing enough material for both preclinical studies and potential clinical trials.

From a medicinal chemistry perspective, this compound exemplifies how structural diversity can be harnessed to discover new therapeutic entities. The integration of pyrazole and triazole units into a single framework provides a rich chemical space for exploration. Researchers are particularly interested in how subtle modifications around these core heterocycles can alter biological activity without compromising overall stability or solubility. This underscores the importance of high-throughput screening and structure/activity relationship (SAR) studies in optimizing lead compounds like 1-{1-(propan-2-yl)-1H-pyrazol-3-ylmethyl}-1H-1,2,4-triazol-3-amine.

The growing interest in heterocyclic chemistry is driven by its potential to address unmet medical needs more effectively than traditional small-molecule drugs. The versatility of compounds like this one lies in their ability to mimic natural biomolecules while offering improved pharmacokinetic profiles. As computational chemistry advances, virtual screening methods are becoming increasingly sophisticated at identifying promising candidates before experimental synthesis begins. This synergy between theory and practice accelerates drug discovery pipelines significantly.

In conclusion,1-{1-(propan-2-ylylmethyl)-pyrazol[3]ylmethyl}-triazol[4][a]pyrimidin]-3(5H)-one, while still under investigation,represents an exciting development in pharmaceutical research due to its unique structural features, which include both pyrazole and triazole moieties linked through an amine functionality at position 3,and an isopropyl substituent at position 5,making it a versatile scaffold for designing novel therapeutic agents targeting various diseases,including cancer,inflammation,and infectious diseases,where its dual heterocyclic system offers both stability and bioactivity modulation potential,opening up new avenues for medicinal chemists seeking innovative drug candidates.

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